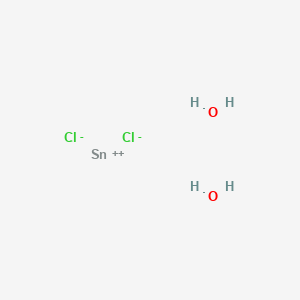

Tin(2+);dichloride;dihydrate

SnCl2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

SnCl2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble

Water: soluble in less than its own weight of water, but it forms an insoluble basic salt with excess water; Ethanol: soluble

A white crystalline solid, sol in methanol /Dihydrate/

Sol in methyl acetate, isobutyl alcohol; practically insol in petroleum naphtha, xylene

SOL IN PYRIDINE, ETHYL ACETATE

42.7 g/100 g acetone @ 23 °C

54.4 g/100 g ethyl alcohol @ 23 °C

For more Solubility (Complete) data for STANNOUS CHLORIDE (12 total), please visit the HSDB record page.

Solubility in water, g/100ml at 20 °C: 90

Canonical SMILES

Radiopharmaceutical Imaging

- Technetium-99m (Tc-99m) labeling: Stannous chloride dihydrate plays a crucial role in nuclear medicine by acting as a reducing agent for Tc-99m, a commonly used radioisotope for diagnostic imaging. It facilitates the formation of Tc-99m complexes with various biomolecules, most notably pyrophosphate, allowing for targeted imaging of bones and specific tissues. Source: DrugBank Online, "Stannous chloride: Uses, Interactions, Mechanism of Action":

Synthesis and Characterization of Materials

- Precursor for tin-based materials: Stannous chloride dihydrate serves as a readily available precursor for the synthesis of various tin-based materials, including metal oxides, chalcogenides, and intermetallic compounds. These materials find applications in diverse fields like catalysis, photovoltaics, and energy storage due to their unique properties. Source: American Elements, "Tin(II) Chloride Dihydrate":

- Catalyst for organic reactions: Stannous chloride dihydrate exhibits mild reducing and Lewis acidic properties, making it a valuable catalyst for various organic reactions. These include hydrodehalogenation, reduction of carbonyl compounds, and polymerization reactions. Source: ScienceDirect, "Stannous chloride":

Other Research Applications

- Antioxidant and corrosion inhibitor: Stannous chloride dihydrate possesses antioxidant and corrosion inhibition properties, making it a potential candidate for research in these areas. However, further research is needed to explore its efficacy and potential applications. Source: Mason Corporation, "Stannous Chloride Dihydrate":

Tin(II) chloride dihydrate, also known as stannous chloride dihydrate, is a chemical compound with the formula SnCl₂·2H₂O. This compound appears as a white crystalline solid and is highly soluble in water. It has a molecular weight of 225.65 g/mol and is commonly used in various industrial applications due to its properties as a reducing agent and its ability to form complexes with other substances .

Stannous chloride dihydrate acts as a reducing agent by donating electrons. This property is utilized in various research applications, such as converting ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) in histological staining techniques [].

The mechanism of action for stannous chloride dihydrate as a mordant involves the formation of coordination complexes with dye molecules, facilitating their attachment to tissue samples [].

Stannous chloride dihydrate is a mild irritant to the skin, eyes, and respiratory system. It is classified as harmful if swallowed []. Appropriate personal protective equipment (PPE) should be worn when handling this compound.

Acute Toxicity:

Exposure Limits:

- Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL): Not established [].

Proper handling and disposal procedures should be followed according to recommended safety data sheets (SDS) [].

- Reduction of Metal Ions: Tin(II) chloride can reduce silver ions (Ag⁺) to metallic silver (Ag):

- Formation of Tin(IV) Chloride: When oxidized, tin(II) chloride can convert to tin(IV) chloride:

- Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form tin hydroxide:

Tin(II) chloride dihydrate exhibits biological activity, notably as an antioxidant. It is utilized as a food additive to prevent food deterioration by inhibiting oxidative processes . Additionally, it has shown potential in biomedical applications, including its role in reducing oxidative stress in cells.

Several methods exist for synthesizing tin(II) chloride dihydrate:

- Direct Reaction: Tin metal can be reacted with hydrochloric acid:

- Hydration of Tin(II) Chloride: Anhydrous tin(II) chloride can be hydrated by adding water:

- Precipitation Method: Mixing solutions of sodium stannate and hydrochloric acid can yield tin(II) chloride dihydrate.

Tin(II) chloride dihydrate has diverse applications across various fields:

- Reducing Agent: Widely used in organic synthesis and metallurgy for reducing metal ions.

- Sensitizing Agent: Employed in glass and plastic industries for preparing surfaces for metallization .

- Food Preservation: Acts as an antioxidant in food products .

- Catalyst: Utilized in several catalytic processes in chemical manufacturing.

Studies have indicated that tin(II) chloride dihydrate interacts with various biological molecules, influencing their activity. Its role as an antioxidant suggests potential interactions with reactive oxygen species, thereby protecting cellular components from oxidative damage. Additionally, its complexation abilities allow it to interact with proteins and enzymes, potentially affecting their functionality.

Tin(II) chloride dihydrate shares similarities with several other compounds, particularly those within the group of metal chlorides and hydrates. Here’s a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Tin(IV) Chloride | SnCl₄ | Higher oxidation state; more reactive than Sn(II). |

| Lead(II) Chloride | PbCl₂ | Similar reducing properties but more toxic. |

| Zinc Chloride | ZnCl₂ | Less effective as a reducing agent; more soluble. |

| Iron(III) Chloride | FeCl₃ | Strong oxidizing agent; opposite reactivity. |

Tin(II) chloride dihydrate is unique due to its balanced reducing capabilities and biological activity, making it versatile for both industrial and biomedical applications. Its ability to form stable complexes further distinguishes it from similar compounds.

Physical Description

Pellets or Large Crystals; Dry Powder, Liquid; Liquid, Other Solid; Dry Powder

Colourless or white crystals; May have a slight odour of hydrochloric acid

White solid; Absorbs oxygen from air and converts to insoluble oxychloride; [Hawley] Colorless or white solid; [ICSC]

COLOURLESS OR WHITE CRYSTALS.

Color/Form

Orthorhombic crystalline mass or flakes; fatty appearance

Exact Mass

Monoisotopic Mass

Boiling Point

623 °C

Heavy Atom Count

Density

3.90 g/cu cm

White monoclinic crystals; decomposes @ 37 °C, density 2.71 g/cu cm, souluble in water, ethanol, NaOH, very soluble in HCl. /Dihydrate/

3.95 g/cm³

Odor

Decomposition

Decomposed by hot water.

652 °C

Melting Point

246 °C

246.8 °C

UNII

1BQV3749L5

Related CAS

22541-90-8 (Parent)

7772-99-8 (Parent)

22541-90-8 (Parent)

Drug Indication

FDA Label

Mechanism of Action

Vapor Pressure

3.3 kPa @ 427.9 °C

Impurities

Other CAS

Absorption Distribution and Excretion

The effect of dietary tin on zinc, copper, & iron utilization by rats was studied. Male weanling Sprague-Dawley rats were fed a diet containing 206 ug tin (as stannous chloride)/g feed for 21 days. The rats fed the test diet lost more zinc in feces and retained much lower levels of zinc in tibias and kidneys than rats fed the control diet 1 ug tin/g. Rats fed the tin supplemented diet retained higher levels of tin in kidneys and tibias and lower levels of copper in kidneys than controls.

Volunteers in a balance experiment given diets containing 0.11 or 49.67 mg tin (as stannous chloride) daily for 20 days appeared to absorb 50 and 3% of the tin, respectively, as estimated from dietary and fecal tin recovery.

... Rats and rabbits absorbed <2% of orally administered tin from stannous chloride.

Metabolism Metabolites

Associated Chemicals

Wikipedia

Use Classification

Food Additives -> ANTIOXIDANT; COLOUR_RETENTION_AGENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Corrosives

Cosmetics -> Reducing

Methods of Manufacturing

Stannous chloride dihydrate is prepared either by treatment of granulated tin with hydrochloric acid followed by evaporation and crystallization or by reduction of stannic chloride soln with a cathode or tin metal followed by crystallization. /stannous chloride, dihydrate/

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Computer and Electronic Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Tin chloride (SnCl2): ACTIVE

Storage Conditions

CONTAINERS: BOTTLES; DRUMS.